Primycin
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Overview
Description
Primycin is a large 36-membered non-polyene macrolide lactone antibiotic produced by the Gram-positive filamentous bacterium Saccharomonospora azurea . It exhibits high antimicrobial activity against frequent Gram-positive pathogens, including clinically prevalent multidrug-resistant strains . This compound was first described in 1954 and has since been recognized for its broad-spectrum antimicrobial properties .
Preparation Methods
Primycin is biosynthesized through the modular type I polyketide synthase pathway in Saccharomonospora azurea . In industrial-scale batch fermentation, the this compound-producing strain is cultivated in a complex fermentation medium optimized for antibiotic production . The role of various fatty acids, such as palmitic acid, in the growth medium has been studied to enhance this compound production . The preparation of water-soluble this compound and its components involves specific processes to ensure its stability and efficacy .
Chemical Reactions Analysis
Primycin undergoes various chemical reactions, including complex formation with ergosterol, which is crucial for its antifungal activity . The interaction of this compound with oleic acid, a building block of plasma membranes, involves competitive hydrogen bonds . These interactions highlight the importance of hydrogen bonding in the molecular mechanism of this compound’s action . The major products formed from these reactions include complexes with ergosterol and oleic acid, which contribute to its antimicrobial properties .
Scientific Research Applications
Primycin has a wide range of scientific research applications. It is used as an antimicrobial agent in primary cell cultures to protect against microbial contamination . This compound is effective against bacteria, mycoplasma, and fungi, making it a valuable addition to various standardized primary cell culture protocols . It is also used in the treatment of skin infections, including acne and pyoderma, and has been successfully applied against small burns infected by Gram-positive bacteria . Additionally, this compound is used in the prevention of burn infections, treatment of bacterially infected trophic ulcers, and inflammation of the anorectum .
Mechanism of Action
Primycin increases the permeability of bacterial cell membranes, leading to the leakage of vital intracellular compounds such as potassium ions . This effect is dose-dependent and results in enhanced leakage of nucleotides from the bacterial cells . This compound’s primary target is the cell membrane in Gram-positive microorganisms, where it disrupts membrane integrity and induces ion leakage . The interaction of this compound with ergosterol in fungal membranes also plays a crucial role in its antifungal activity .
Comparison with Similar Compounds
Primycin is unique among macrolide antibiotics due to its large 36-membered lactone ring and its non-polyene structure . Similar compounds include other macrolide antibiotics such as erythromycin and azithromycin, which also target bacterial cell membranes but differ in their molecular structures and mechanisms of action . This compound’s broad-spectrum antimicrobial activity and its ability to target both bacterial and fungal membranes make it distinct from other macrolides .
Properties
Molecular Formula |
C55H103N3O17 |
---|---|
Molecular Weight |
1078.4 g/mol |
IUPAC Name |
2-[5-[35-butyl-19-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-10,12,14,16,18,22,26,30,34-nonahydroxy-3,5,21,33-tetramethyl-36-oxo-1-oxacyclohexatriaconta-4,20-dien-2-yl]-4-hydroxyhexyl]guanidine |
InChI |
InChI=1S/C55H103N3O17/c1-7-8-19-43-49(69)33(3)22-23-38(61)17-11-16-37(60)18-12-20-44(66)34(4)26-47(73-54-51(71)50(70)48(31-59)74-54)46(68)30-42(65)29-41(64)28-40(63)27-39(62)15-10-9-14-32(2)25-35(5)52(75-53(43)72)36(6)45(67)21-13-24-58-55(56)57/h25-26,33,35-52,54,59-71H,7-24,27-31H2,1-6H3,(H4,56,57,58)/t33?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48-,49?,50-,51+,52?,54+/m1/s1 |
InChI Key |
NYWSLZMTZNODJM-YZTBHFOCSA-N |
SMILES |
CCCCC1C(C(CCC(CCCC(CCCC(C(=CC(C(CC(CC(CC(CC(CCCCC(=CC(C(OC1=O)C(C)C(CCCN=C(N)N)O)C)C)O)O)O)O)O)OC2C(C(C(O2)CO)O)O)C)O)O)O)C)O |
Isomeric SMILES |
CCCCC1C(C(CCC(CCCC(CCCC(C(=CC(C(CC(CC(CC(CC(CCCCC(=CC(C(OC1=O)C(C)C(CCCN=C(N)N)O)C)C)O)O)O)O)O)O[C@@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)C)O)O)O)C)O |
Canonical SMILES |
CCCCC1C(C(CCC(CCCC(CCCC(C(=CC(C(CC(CC(CC(CC(CCCCC(=CC(C(OC1=O)C(C)C(CCCN=C(N)N)O)C)C)O)O)O)O)O)OC2C(C(C(O2)CO)O)O)C)O)O)O)C)O |
Synonyms |
primycin |
Origin of Product |
United States |
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